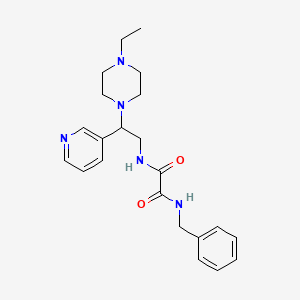

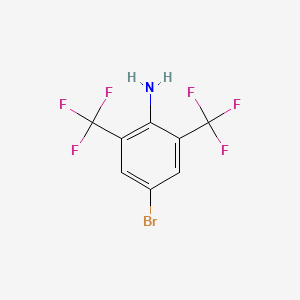

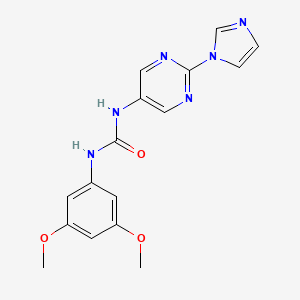

![molecular formula C20H17N3O2S B2730247 N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide CAS No. 1207055-45-5](/img/structure/B2730247.png)

N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide, commonly referred to as QPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QPTB is a benzothiazole derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In

科学的研究の応用

Anticancer Activity

This compound has shown significant potential in the field of cancer research . It has been found to inhibit the growth of the HepG2 cell line, a type of liver cancer cell . The compound’s antiproliferative action highly correlated with its ability to inhibit tubulin polymerization . This suggests that it could be a potential anticancer tubulin polymerization inhibitor .

Apoptosis Inducing Property

The compound has been found to induce apoptosis, or programmed cell death, within the tested HepG2 cell line . This is a crucial mechanism in cancer treatment, as it can lead to the death of cancer cells .

Cellular Cycle Distribution Modification

The compound has demonstrated a significant modification in the cellular cycle distribution . This could potentially disrupt the growth and division of cancer cells .

Caspase 9 Upregulation

The compound has been found to cause substantial upregulation in the quantity of active caspase 9 . Caspase 9 is an enzyme that plays a vital role in apoptosis, and its upregulation could enhance the apoptosis-inducing property of the compound .

C–H Bond Activation

The compound has an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary . This makes it valuable in the field of organic synthesis .

Cross-Dehydrogenative-Coupling (CDC)

The compound has been used in microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions . This transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope .

特性

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-20(15-7-8-16-18(12-15)26-13-23-16)22-10-3-11-25-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12-13H,3,10-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQBURKRUBHQBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC4=C(C=C3)N=CS4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

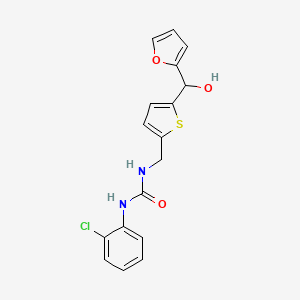

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide](/img/structure/B2730168.png)

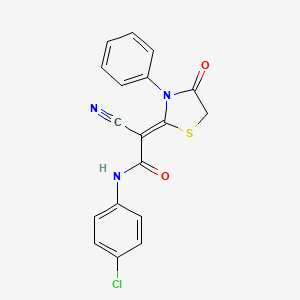

![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2730175.png)

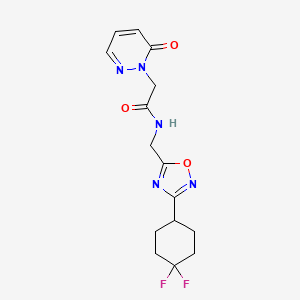

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2730181.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2730187.png)